2-Methoxyphenyl 4-methylbenzoate
Description
2-Methoxyphenyl 4-methylbenzoate is an aromatic ester derived from 2-methoxyphenol and 4-methylbenzoic acid. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The methoxy group at the ortho position likely influences electronic and steric properties, distinguishing it from other positional isomers or substituent variants.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2-methoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI Key |
INCAILNIAFKMBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Methoxyphenyl 4-methylbenzoate | 2-OCH₃, 4-CH₃ | C₁₅H₁₄O₃ | 242.27 | Ortho-methoxy group; ester linkage |
| Phenyl 4-methylbenzoate | None, 4-CH₃ | C₁₄H₁₂O₂ | 212.25 | Simple aryl ester; no methoxy group |
| 2-Methylphenyl 4-methylbenzoate | 2-CH₃, 4-CH₃ | C₁₅H₁₄O₂ | 226.27 | Methyl substituent at ortho position |
| 4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate | 4-OCH₃, 4-(C₆H₁₂O) | C₂₀H₂₄O₅ | 344.41 | Extended alkyl chain; para-methoxy |
- Positional isomers, such as 3- or 4-methoxyphenyl variants, would exhibit distinct dihedral angles and intermolecular interactions. For example, 2MP4MBA (2-methylphenyl analog) has a dihedral angle of 73.04°, which may differ in the methoxy-substituted version due to increased polarity .
Pharmacokinetic and Toxicological Profiles
Table 2: Bioactivity and Toxicity Data
- In contrast, NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group but incorporate an ethanamine moiety, leading to severe toxicity and psychoactivity . This underscores the critical role of functional group interplay in biological outcomes.
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